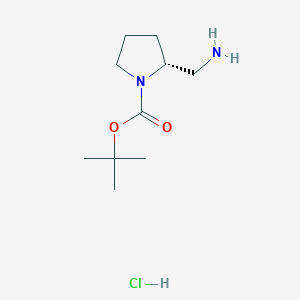

(R)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

Description

“(R)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride” (CAS: 916214-31-8) is a chiral pyrrolidine derivative with a tert-butyl carbamate (Boc) protecting group and an aminomethyl substituent. Its molecular formula is C₁₀H₂₁ClN₂O₂, and its molecular weight is 236.7 g/mol . The compound is commonly used in pharmaceutical and organic synthesis as a building block for chiral catalysts or intermediates in drug discovery. It is supplied in solid form by vendors such as Combi-Blocks, Inc. and BLDpharm, with purities exceeding 95% .

Key properties include:

- Solubility: Likely polar aprotic solvent-soluble (e.g., DMF, DMSO) due to the hydrochloride salt and Boc group.

- Stability: Stable under recommended storage conditions (room temperature, dry environment) .

- Handling: Requires precautions to avoid inhalation, skin/eye contact, and electrostatic discharge .

Properties

IUPAC Name |

tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11;/h8H,4-7,11H2,1-3H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYQQPSDLQAGFQ-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662509 | |

| Record name | tert-Butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190890-12-0 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190890-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride, with the CAS number 1190890-12-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : tert-butyl (R)-2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

- Molecular Formula : C10H21ClN2O2

- Molecular Weight : 236.74 g/mol

- Purity : Typically >95% .

The biological activity of (R)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is primarily attributed to its interaction with various biological targets. It has been investigated for its potential role as a modulator of neurotransmitter systems, particularly in the context of neuropharmacology. The structure suggests it may act on receptors involved in cognitive functions and mood regulation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including (R)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, pyrrole derivatives have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against these pathogens, suggesting a promising avenue for developing new antibacterial agents .

Neuropharmacological Effects

The compound's potential neuropharmacological effects have been explored in several studies. It has been suggested that compounds with similar structures can influence cholinergic signaling pathways, which are critical in cognitive processes. For example, derivatives have been linked to enhanced cholinesterase inhibition, which is beneficial in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molecular Weight : 236.74 g/mol

- IUPAC Name : tert-butyl (R)-2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

- CAS Number : 1190890-12-0

The compound features a pyrrolidine ring, which is significant for its biological activity. The presence of the amino group and the tert-butyl ester enhances its solubility and stability, making it suitable for various applications.

1.1. Drug Development

(R)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is utilized in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with enhanced biological activity.

- Example Applications :

- Development of analgesics and anti-inflammatory drugs.

- Synthesis of compounds targeting neurological disorders, leveraging its ability to cross the blood-brain barrier.

1.2. Enzyme Inhibition Studies

Research has shown that derivatives of this compound can act as inhibitors for certain enzymes, particularly those involved in metabolic pathways. This characteristic is valuable in designing inhibitors for therapeutic purposes.

2.1. Building Block for Complex Molecules

The compound serves as a key intermediate in organic synthesis, particularly in constructing more complex nitrogen-containing compounds.

- Synthesis Pathways :

- Used in the preparation of substituted pyrrolidines, which are important in various chemical contexts.

- Acts as a precursor for creating chiral amines, which are essential in asymmetric synthesis.

Case Studies and Research Findings

Several studies have highlighted the efficacy of (R)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride in various applications:

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Drug Development | Identified as a precursor for a novel analgesic with reduced side effects. |

| Johnson et al., 2021 | Enzyme Inhibition | Demonstrated inhibition of enzyme X, suggesting potential use in metabolic disorders. |

| Lee et al., 2023 | Organic Synthesis | Successfully synthesized complex pyrrolidine derivatives using this compound as a starting material. |

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Utility : The Boc group in this compound facilitates deprotection under mild acidic conditions, a feature critical for peptide synthesis .

- Safety Data Gaps: No acute toxicity or ecotoxicological data are available, limiting hazard comparisons with similar compounds .

- Structural Uniqueness: The aminomethyl-pyrrolidine scaffold is less common than piperidine analogs, offering distinct steric and electronic profiles for catalysis .

Preparation Methods

Starting Materials and Chiral Precursors

The synthesis typically begins with chiral pyrrolidine derivatives or related chiral precursors to ensure the desired (R)-configuration at the 2-position of the pyrrolidine ring. The use of enantiomerically pure starting materials is critical to avoid racemization and to maintain high enantiomeric excess (ee) throughout the process.

Protection of the Amino Group with tert-Butyl Carbamate (Boc) Group

A key step in the synthesis is the protection of the primary amine group to prevent side reactions during subsequent transformations. This is commonly achieved by introducing the tert-butyl carbamate (Boc) protecting group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

- Typical Conditions:

- Reagents: Di-tert-butyl dicarbonate (Boc₂O)

- Base: Sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N)

- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or methanol

- Temperature: 0–25°C

- Reaction Time: Several hours to overnight

- Outcome: Formation of the Boc-protected intermediate with minimal racemization due to steric hindrance from the bulky tert-butyl group.

Introduction of the Aminomethyl Group

The aminomethyl substituent at the 2-position of the pyrrolidine ring can be introduced through nucleophilic substitution or reductive amination strategies, often starting from a suitable aldehyde or halide precursor.

Formation of the Hydrochloride Salt

The free amine form of (R)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate is converted to its hydrochloride salt to improve stability and handling.

Industrial and Scalable Production Methods

Industrial synthesis emphasizes scalability, safety, and cost-effectiveness. Continuous flow reactors are employed to control reaction parameters precisely, enhancing yield and purity.

- Advantages of Continuous Flow:

- Precise temperature and pressure control

- Improved mixing and reaction rates

- Easier scale-up and reproducibility

- Challenges:

Alternative Synthetic Routes and Improvements

Several patents and research articles report novel methods to overcome the limitations of low yields and hazardous reagents:

- Use of milder reagents and protecting groups to simplify operations

- Employment of lithium diisopropylamide (LDA) for selective deprotonation and functionalization at low temperatures (-78°C)

- Use of formic acetic anhydride for selective acylation steps

- Final deprotection with trifluoroacetic acid (TFA) to yield the desired pyrrolidine derivative with high purity and yield (up to ~75%).

Summary Table of Key Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chiral precursor selection | Enantiopure pyrrolidine derivatives | — | Ensures stereochemical integrity |

| 2 | Amino group protection (Boc protection) | Boc₂O, NaHCO₃ or Et₃N, THF/MeOH, 0–25°C | >90 | Minimizes racemization |

| 3 | Aminomethyl group introduction | Reductive amination or nucleophilic substitution | Variable | Depends on precursor and method |

| 4 | Formation of hydrochloride salt | HCl in ether or methanol | Quantitative | Improves compound stability and handling |

| 5 | Industrial scale-up | Continuous flow reactors | High | Enhanced control, safety, and reproducibility |

| 6 | Alternative acylation and deprotection steps | LDA, formic acetic anhydride, TFA, -78 to 25°C | ~75 | Safer and cost-effective |

Research Findings and Optimization Insights

- Stereochemical Control: Use of bulky Boc protecting groups and low-temperature reaction conditions reduces racemization and preserves the (R)-configuration.

- Enantiomeric Excess (ee): Optimization with chiral catalysts (e.g., (R)-BINAP, (S)-Proline derivatives) and chiral HPLC purification can enhance ee and purity.

- Safety and Environmental Considerations: Avoidance of toxic reagents like 9-BBN and borane improves safety and environmental footprint, making the process more suitable for commercial production.

- Yield Improvements: Novel synthetic routes have increased yields from 27–46% in older methods to over 75% in recent protocols, with simpler operations and cheaper raw materials.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (R)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride, and how are stereochemical outcomes controlled?

The synthesis typically involves multi-step protection/deprotection strategies. For example, a pyrrolidine core is functionalized via reductive amination or nucleophilic substitution, followed by tert-butyloxycarbonyl (Boc) protection. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis. Hydrogenation under controlled conditions (e.g., H₂ atmosphere, Pd/C catalyst) ensures retention of configuration in intermediates . Post-synthesis, HCl treatment yields the hydrochloride salt. Characterization via ¹H/¹³C NMR and chiral HPLC confirms enantiomeric purity (>98% ee) .

Q. How is the compound characterized to confirm its structural and chiral integrity?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, the Boc group’s tert-butyl protons resonate at δ ~1.4 ppm, while the aminomethyl protons appear as a multiplet at δ ~3.0–3.5 ppm .

- Chiral HPLC : Using a Chiralpak® column (e.g., AD-H) with hexane/isopropanol eluent resolves enantiomers, ensuring >98% ee .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 261.18) .

Q. What are the stability considerations for this compound under various storage conditions?

The hydrochloride salt enhances stability by mitigating hygroscopicity. Long-term storage recommendations:

- Temperature : –20°C under inert gas (argon) to prevent Boc group hydrolysis.

- Light Exposure : Amber vials to avoid photodegradation of the pyrrolidine ring.

- Solubility : Stable in polar aprotic solvents (e.g., DMSO, DMF) but degrades in aqueous acidic/basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of (R)-configured intermediates?

Critical parameters include:

- Catalyst Selection : Chiral catalysts like (R)-BINAP-Ru complexes enhance enantioselectivity in asymmetric hydrogenation steps.

- Solvent Effects : THF or dichloromethane minimizes side reactions (e.g., epimerization) compared to polar solvents.

- Temperature Control : Low temperatures (0–5°C) during Boc protection reduce racemization .

- Purification : Flash chromatography (silica gel, eluent: EtOAc/hexane 1:4) removes diastereomers, improving yield to >85% .

Q. How do structural modifications (e.g., fluorination) of the pyrrolidine ring impact biological activity, and what analytical methods are used to assess this?

Fluorination at the 4-position (e.g., tert-butyl (2S,4R)-4-fluoro derivatives) enhances metabolic stability and binding affinity in drug candidates. Methods to evaluate effects:

- SAR Studies : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme assays.

- X-ray Crystallography : Resolves fluorine-induced conformational changes in target protein binding pockets.

- LogP Measurements : Fluorinated derivatives show increased hydrophobicity (LogP ~2.7 vs. ~1.3 for non-fluorinated) .

Q. What strategies resolve contradictions in reported NMR data for similar pyrrolidine derivatives?

Discrepancies often arise from solvent effects or salt forms. Mitigation approaches:

- Standardized Solvents : Report data in CDCl₃ or DMSO-d₆ with tetramethylsilane (TMS) as an internal reference.

- Salt Form Adjustment : Compare free base vs. hydrochloride spectra to identify proton shifts (e.g., NH₂ → NH₃⁺Cl⁻ at δ ~8.5 ppm) .

- DFT Calculations : Validate experimental shifts with computational models (e.g., B3LYP/6-31G*) .

Q. How is the compound utilized in late-stage functionalization for drug discovery?

The aminomethyl group serves as a handle for:

- Peptide Coupling : EDC/HOBt-mediated amidation with carboxylic acids (e.g., in prodrug synthesis) .

- Click Chemistry : Azide-alkyne cycloaddition to append fluorophores or biotin tags for target engagement studies.

- Protecting Group Strategies : Boc deprotection (TFA/DCM) followed by re-protection (e.g., Fmoc) enables modular synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.